![molecular formula C17H21N5OS B5563359 (1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5563359.png)
(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane
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Description
(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane is a useful research compound. Its molecular formula is C17H21N5OS and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound (1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane is 343.14668148 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Mannich Reaction in Heterocycle Synthesis
A review by Dotsenko et al. (2019) explores the Mannich reaction in synthesizing various heterocycles, including 1,3,5-thiadiazines and diazabicyclo[3.3.1]nonanes. This reaction is crucial for creating compounds with potential biological activities, such as antiviral and anti-inflammatory properties (Dotsenko et al., 2019).
Potential Treatment for Cognitive Disorders
O’Donnell et al. (2010) identified a novel alpha 7 nicotinic acetylcholine receptor agonist, closely related to the chemical structure , as a potential treatment for cognitive deficits in conditions like schizophrenia and Alzheimer's disease. This compound exhibited high oral bioavailability and brain penetration, which is vital for treating such neurological conditions (O’Donnell et al., 2010).
Aminomethylation of Thiolates
Research by Dotsenko et al. (2007) involved the aminomethylation of thiolates leading to derivatives of diazabicyclo[3.3.1]nonane. This synthesis method could be relevant for developing new functional compounds with potential pharmaceutical applications (Dotsenko et al., 2007).
Ionic Liquid Applications in Synthesis
Shirini et al. (2017) demonstrated the use of DABCO-based ionic liquids in synthesizing biologically active compounds, highlighting the versatility of diazabicyclo compounds in pharmaceutical manufacturing (Shirini et al., 2017).
Ligands with Cytotoxic Activity
Geiger et al. (2007) synthesized various stereoisomeric alcohols and methyl ethers from diazabicyclo[3.2.2]nonane, demonstrating high receptor affinity and cytotoxic activity against human tumor cell lines. This indicates the potential of such compounds in cancer treatment (Geiger et al., 2007).
Influence on Nicotinic Acetylcholine Receptors
Eibl et al. (2013) studied compounds based on the 3,7-diazabicyclo[3.3.1]nonane scaffold, finding that they interact with nicotinic acetylcholine receptors, which could be significant in developing treatments for neurological disorders (Eibl et al., 2013).
properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)-1-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-12-20-14(11-24-12)7-16(23)22-9-13-3-4-15(22)10-21(8-13)17-18-5-2-6-19-17/h2,5-6,11,13,15H,3-4,7-10H2,1H3/t13-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIHRDMCKAGHJX-DZGCQCFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)N2CC3CCC2CN(C3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)CC(=O)N2C[C@H]3CC[C@@H]2CN(C3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane |
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